![molecular formula C26H25NO5S B2591449 6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 872198-97-5](/img/structure/B2591449.png)
6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one” is a versatile chemical compound used in diverse scientific research. Its unique structure enables applications in fields like drug discovery and material synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, the structure of similar compounds can be analyzed using techniques like NMR3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, pinacol boronic esters, which might be related, are known to undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds’ properties can be analyzed using techniques like NMR3.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Synthesis of Metabolites : A study by Mizuno et al. (2006) highlights the synthesis of metabolites related to TAK-603, showcasing the use of methanesulfonyl as a protective group in the Friedel–Crafts reaction, enabling a simpler synthetic route for producing novel compounds with potential therapeutic applications (Mizuno et al., 2006).
Anticancer Activity : Research by Chen et al. (2011) on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones revealed that certain derivatives exhibit promising anticancer activity, particularly against melanoma. This study exemplifies the compound's potential as a lead for developing antimitotic agents (Chen et al., 2011).
Antibacterial Agent Synthesis : Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial agent that is effective against resistant organisms like MRSA, utilizing a key intermediate closely related to the compound . This underscores the compound's relevance in addressing antibiotic resistance (Hashimoto et al., 2007).
Antiproliferative Evaluation : A study on 3-phenylquinolinylchalcone derivatives by Tseng et al. (2013) found significant antiproliferative activities against non-small cell lung cancers and breast cancers, highlighting the potential therapeutic applications of quinolinone derivatives in cancer treatment (Tseng et al., 2013).
Antioxidant Properties : Xi and Liu (2015) synthesized compounds that effectively quenched radicals and inhibited DNA oxidation, indicating the potential of quinolinone derivatives as antioxidants. The study emphasizes the role of the ferrocenyl group and electron-donating groups in enhancing these effects (Xi & Liu, 2015).
Safety And Hazards
Zukünftige Richtungen
This compound’s unique structure enables applications in fields like drug discovery and material synthesis, making it a valuable tool for innovative studies1. Therefore, it’s likely that future research will continue to explore its potential uses.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(17-27(24)16-19-7-5-6-18(2)14-19)33(29,30)22-11-8-20(31-3)9-12-22/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPIBYIQVFCZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)
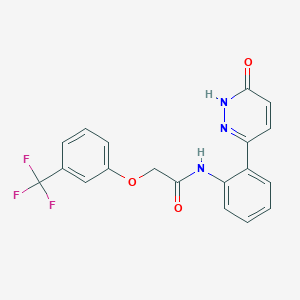
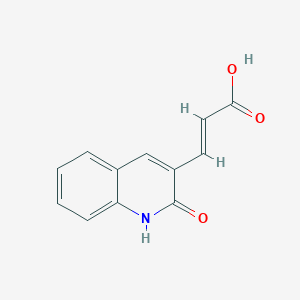
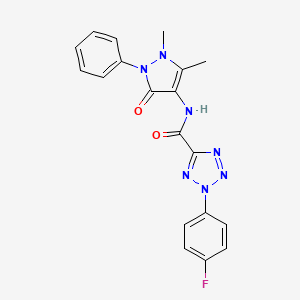
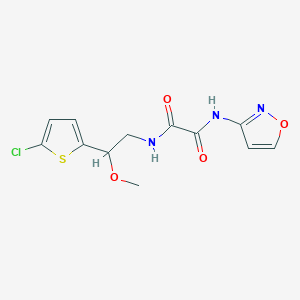
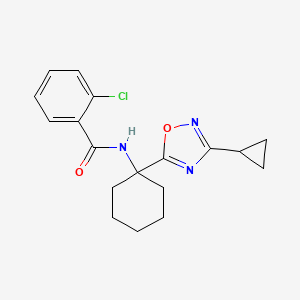
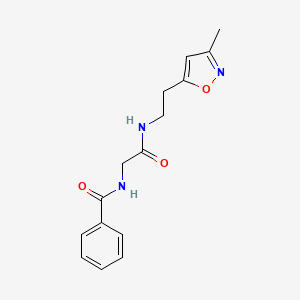
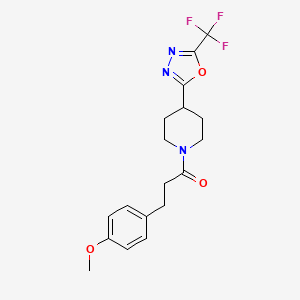
![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)